

Preclinical Pharmacokinetics of (R)-Tegoprazan: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tegoprazan is a potent and selective potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders. As a P-CAB, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by competitively and reversibly inhibiting the H+/K+-ATPase in gastric parietal cells. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of (R)-Tegoprazan in various animal models, including rats, dogs, and cynomolgus monkeys. The data presented herein are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and for informing its clinical development.

Pharmacokinetic Parameters

The pharmacokinetic profile of **(R)-Tegoprazan** has been characterized in several preclinical species following oral administration. A summary of the key pharmacokinetic parameters is presented in the tables below.

Table 1: Single-Dose Pharmacokinetics of (R)-Tegoprazan in Male Sprague-Dawley Rats



Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC(0-∞) (μg/L*h)	T1/2 (h)
Not Specified	2513.2 ± 707.0	1.8 ± 1.1	9129.6 ± 1823.3	1.6 ± 0.8

Data from a study utilizing a UPLC-MS/MS method for quantification in rat plasma.[1]

Table 2: Single-Dose Pharmacokinetics of (R)-

Tegoprazan in Beagle Dogs

Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC(0-inf) (ng·hr/mL)	T1/2 (h)	Bioavailabil ity (%)
3	2490	Not Specified	12731	3.3 - 3.5	86 - 100[2]

Pharmacokinetic parameters were determined after oral administration.[3]

Table 3: Pharmacokinetics of (R)-Tegoprazan in Cynomolgus Monkeys

Currently, publicly available literature lacks specific quantitative pharmacokinetic data for **(R)-Tegoprazan** in cynomolgus monkeys. While studies have been conducted in this species, the detailed parameters such as Cmax, Tmax, AUC, and half-life have not been disclosed in the accessible abstracts and reports.

Experimental Protocols Bioanalytical Methods for Plasma Concentration Determination

The quantification of **(R)-Tegoprazan** and its major metabolite, M1, in plasma samples from preclinical studies is typically performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

A representative method for the analysis in rat plasma involved the following:

Sample Preparation: Protein precipitation.

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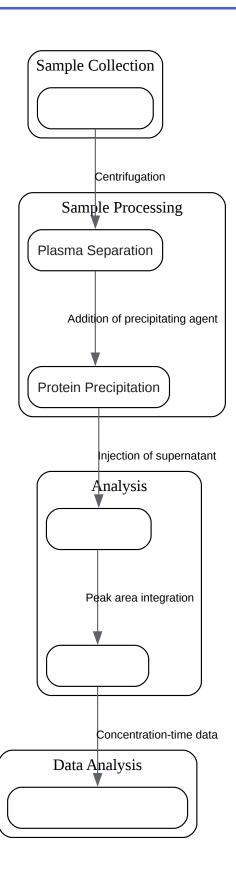




- Chromatography: Ultra-high-performance liquid chromatography (UPLC) with a Waters ACQUITY UPLC BEH column.
- Mobile Phase: Gradient elution.
- Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive and multiple reaction monitoring (MRM) mode.
- Linearity Range: 2 to 1000 ng/mL for Tegoprazan.
- Precision and Accuracy: Within acceptable limits (-8.5% to 12.2%).[1]

A similar LC-MS/MS method was developed and validated for the simultaneous quantification of tegoprazan and its major metabolite (M1) in dog plasma.[4]





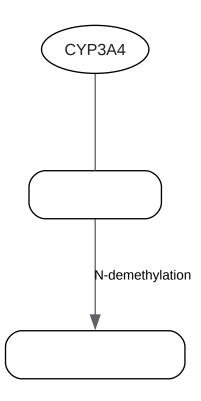
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Bioanalytical Workflow for Tegoprazan in Plasma



Metabolism and Excretion

(R)-Tegoprazan is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[5] The main metabolic pathway is N-demethylation, leading to the formation of its major active metabolite, M1.[5][6]



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Primary Metabolic Pathway of (R)-Tegoprazan

While preclinical excretion data is limited, human studies have shown that **(R)-Tegoprazan** is eliminated through both renal and fecal routes.

Bioavailability and Protein Binding Bioavailability

The absolute oral bioavailability of **(R)-Tegoprazan** has been reported to be high in dogs, ranging from 86% to 100%.[2] Data on the absolute bioavailability in rats and monkeys is not currently available in the public domain. The high bioavailability observed in dogs suggests efficient absorption from the gastrointestinal tract.



Plasma Protein Binding

There is a lack of publicly available data on the plasma protein binding of **(R)-Tegoprazan** in preclinical animal models (rats, dogs, and monkeys). This is a critical parameter that influences the distribution and the free (pharmacologically active) concentration of the drug. Further studies are needed to elucidate the extent of protein binding in these species to better correlate pharmacokinetic profiles with pharmacodynamic effects.

Discussion

The preclinical pharmacokinetic studies of **(R)-Tegoprazan** reveal that it is a rapidly absorbed compound with a relatively short half-life in rats and dogs. The high oral bioavailability in dogs is a favorable characteristic for an orally administered drug. The metabolism of **(R)-Tegoprazan** is primarily mediated by CYP3A4, leading to the formation of an active metabolite, which may contribute to the overall pharmacological effect.

A significant data gap exists regarding the pharmacokinetics in non-human primates and the plasma protein binding across all preclinical species. Obtaining this information would provide a more complete understanding of the compound's disposition and aid in the extrapolation of preclinical findings to humans.

Conclusion

(R)-Tegoprazan demonstrates favorable pharmacokinetic properties in rats and dogs, characterized by rapid absorption and high bioavailability. Its metabolism is well-defined, with CYP3A4 playing a key role. To further strengthen the preclinical data package, future research should focus on determining the pharmacokinetic profile in non-human primates and quantifying the plasma protein binding in all relevant preclinical species. This will enable a more robust assessment of the compound's pharmacokinetic characteristics and facilitate its continued development as a promising new agent for the treatment of acid-related disorders.

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